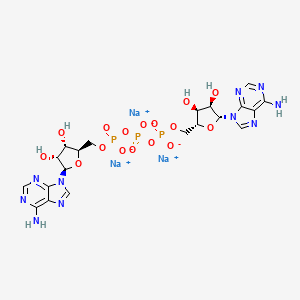
P1-(5'-Adenosyl) P3-(5'-adenosyl) triphosphate sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P1-(5’-Adenosyl) P3-(5’-adenosyl) triphosphate sodium salt: is a compound that plays a significant role in the biosynthesis of adenosine triphosphate (ATP). It is an intermediate in ATP biosynthesis and acts as a cofactor for enzymes such as adenylate kinase and pyruvate kinase . This compound is also known for its involvement in various biochemical processes within the human body.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of P1-(5’-Adenosyl) P3-(5’-adenosyl) triphosphate sodium salt involves the condensation of ATP with 5-AMP. This reaction is catalyzed by synthetase enzymes and is reversible. Phosphohydrolases can hydrolyze ATP to AMP and inorganic phosphate, facilitating the synthesis of this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves enzymatic reactions under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: P1-(5’-Adenosyl) P3-(5’-adenosyl) triphosphate sodium salt undergoes various biochemical reactions, including hydrolysis and phosphorylation. It can be hydrolyzed by phosphohydrolases to produce AMP and inorganic phosphate .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ATP, 5-AMP, and specific enzymes such as synthetase and phosphohydrolases. The reactions typically occur under physiological conditions, such as in human serum .
Major Products: The major products formed from the reactions involving this compound are AMP and inorganic phosphate .
Scientific Research Applications
P1-(5’-Adenosyl) P3-(5’-adenosyl) triphosphate sodium salt has several scientific research applications:
Mechanism of Action
The mechanism of action of P1-(5’-Adenosyl) P3-(5’-adenosyl) triphosphate sodium salt involves its role as an intermediate in ATP biosynthesis. It acts as a cofactor for enzymes such as adenylate kinase and pyruvate kinase, facilitating the transfer of phosphate groups and the synthesis of ATP . The molecular targets include these enzymes and the pathways involved in cellular energy metabolism .
Comparison with Similar Compounds
P1,P3-Di(adenosine-5’) triphosphate ammonium salt: This compound is a member of the diadenosine oligophosphate family and acts as a signaling molecule.
P1,P4-Di(adenosine-5’) tetraphosphate ammonium salt: Another member of the diadenosine oligophosphate family, used in similar biochemical applications.
Uniqueness: P1-(5’-Adenosyl) P3-(5’-adenosyl) triphosphate sodium salt is unique due to its specific role as an intermediate in ATP biosynthesis and its function as a cofactor for key metabolic enzymes. This distinguishes it from other similar compounds that may have different roles or act as signaling molecules .
Properties
Molecular Formula |
C20H24N10Na3O16P3 |
|---|---|
Molecular Weight |
822.4 g/mol |
IUPAC Name |
trisodium;bis[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C20H27N10O16P3.3Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(43-19)1-41-47(35,36)45-49(39,40)46-48(37,38)42-2-8-12(32)14(34)20(44-8)30-6-28-10-16(22)24-4-26-18(10)30;;;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H2,21,23,25)(H2,22,24,26);;;/q;3*+1/p-3/t7-,8-,11-,12-,13-,14-,19-,20-;;;/m1.../s1 |
InChI Key |
KLGXLKOLVMIYPW-JJCYRVQFSA-K |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















